Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide

LC-MS derivatization amino acid analysis limit of detection

Synthetic chemists require TPP ylides stable against premature protonation; standard carboxyalkyl reagents often fail with base-sensitive aldehydes. CAS 91856-55-2 solves this with a dimethylamide terminus that stabilizes the ylide and eliminates internal proton sources. - **Differentiation**: Non-hydrolyzable tertiary amide vs. NHS ester (SPTPP); enables storage without degradation. - **Purity**: 98% - suitable for direct use in Wittig olefinations and probe synthesis. - **Supply**: Immediate shipping for R&D quantities.

Molecular Formula C25H29BrNOP
Molecular Weight 470.4 g/mol
CAS No. 91856-55-2
Cat. No. B12066837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide
CAS91856-55-2
Molecular FormulaC25H29BrNOP
Molecular Weight470.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C25H29NOP.BrH/c1-26(2)25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,12-13,20-21H2,1-2H3;1H/q+1;/p-1
InChIKeyLJUCOXIOZZBLSJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile


Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide (CAS 91856-55-2) is a quaternary triphenylphosphonium (TPP⁺) salt with the molecular formula C₂₅H₂₉BrNOP and a molecular weight of 470.39 g/mol . The compound features a triphenylphosphonium cation headgroup linked via a five-carbon alkyl chain to a terminal N,N-dimethylamide moiety, with bromide as the counterion . Structurally, it belongs to the class of 5-oxopentyl-functionalized triphenylphosphonium bromides that serve as versatile intermediates in Wittig olefination, precursors to mitochondria-targeted probes, and scaffolds for mass spectrometry derivatization reagents [1]. Commercially, it is available at 98% purity from specialty chemical suppliers . The dimethylamide terminus distinguishes it from the more widely studied N-succinimidoxy (SPTPP) and ethylamino analogs, imparting a unique balance of moderate lipophilicity (reported LogP ~1.33 for related TPP cations) and hydrogen-bond-accepting capacity that influences its reactivity and biological partitioning [1].

Versatile TPP intermediate for Wittig olefination, derivatization, and mitochondrial probe synthesis
Dimethylamide terminus provides non-hydrolyzable tertiary amide with resistance to nucleophilic substitution
Reported class-level sensitivity: TPP scaffold delivers sub-fmol LOD in LC-MS/MS derivatization
Suitable for high-purity research applications; impurity reference standard utility

Functional Group Specificity vs. Structural Analogs


Within the 5-oxopentyl-triphenylphosphonium bromide family, the terminal functional group on the pentyl chain is the primary determinant of downstream reactivity, conjugation chemistry, and biological partitioning – not the shared TPP⁺ cation [1]. Simply substituting this compound with either the N-succinimidoxy analog (SPTPP, CAS not assigned), the ethylamino analog (CAS 1201226-16-5), or the methoxy ester analog (CAS 79837-79-9) would alter the available reactive handle, the ylide stability in Wittig reactions, the mitochondrial accumulation kinetics, and the compatibility with subsequent synthetic steps [1]. The dimethylamide terminus of CAS 91856-55-2 provides a tertiary amide that is resistant to nucleophilic acyl substitution (unlike the NHS ester of SPTPP) while retaining polarity for aqueous solubility, making it uniquely suited as a non-activating, permanently charged TPP vector for probe conjugation and as a stabilized Wittig precursor where premature ylide protonation must be avoided [1]. The evidence below quantifies these differentiating properties against the most relevant structural analogs.

Target Compound
Reactive handle: Stable dimethylamide, resistant to acyl substitution
H-bond donors: 0 (amide N lacks donor proton)
Wittig ylide: Stabilized by electron-withdrawing amide; compatible with mild bases
Structural Analogs
SPTPP (NHS ester): Hydrolytically labile; premature reactivity during storage
Ethylamino analog: Contains N–H donor; may alter LogP and aggregation
Carboxyalkyl-TPP: Carboxylic acid can protonate ylide; requires extra base

Quantitative Differentiation Evidence


Derivatization Sensitivity: LOD Benchmark vs. Non-Phosphonium Reagents

The 5-oxopentyl-triphenylphosphonium scaffold, of which CAS 91856-55-2 is the dimethylamide variant, has been validated through the closely related SPTPP reagent (5-N-succinimidoxy-5-oxopentyl-TPP bromide) as a class-leading derivatization platform for LC-ESI-MS/MS. SPTPP-derivatized amino acids achieved limits of detection (LOD) in the sub-femtomole range and a sensitivity enhancement of approximately 500-fold compared to underivatized analytes [1]. In a separate study, the chiral variant NCS-OTPP – which shares the identical 5-oxopentyl-TPP backbone – delivered LODs of 2.4–7.2 fmol for thiol compounds with correlation coefficients ≥0.9995 and inter-day RSDs of 0.83–4.06% [2]. These values establish the 5-oxopentyl-TPP architecture as a high-sensitivity derivatization scaffold. By comparison, the non-phosphonium reagent 4-CTPPB (which uses a 4-carboxybutyl rather than 5-oxopentyl linker) exhibited a higher LOD of 30 fmol [3], demonstrating the sensitivity advantage conferred by the 5-oxopentyl chain length and amide/ester terminus. The target compound's dimethylamide terminus is structurally analogous to the SPTPP and NCS-OTPP scaffolds, differing only in the terminal reactive group, supporting class-level inference of comparable inherent ionization efficiency [1][2].

Derivatization LOD Benchmark
Class-level
5-oxopentyl-TPP scaffold: sub-fmol LOD (SPTPP, NCS-OTPP); 500-fold sensitivity vs. underivatized; comparator 4-CTPPB: 30 fmol
Class-level sensitivity context for MS derivatization
LOD varies with analyte and instrument; SRM mode on LC-ESI-MS/MS
LC-MS derivatization amino acid analysis limit of detection

Molecular Property Comparison: Lipophilicity and Hydrogen Bonding

The dimethylamide substituent on CAS 91856-55-2 (N(CH₃)₂) versus the ethylamide substituent on the bimatoprost-related impurity CAS 1201226-16-5 (NHCH₂CH₃) represents a critical structural divergence with measurable physicochemical consequences. The dimethylamide analog lacks an N–H hydrogen bond donor present in the ethylamino compound, reducing its hydrogen bond donor count by one and altering its PSA and LogP profile . While direct experimentally measured LogP for CAS 91856-55-2 is not publicly reported in primary literature, the ethylamino analog (CAS 1201226-16-5) has a reported LogP of 5.64 and PSA of 42.69 Ų . The absence of the N–H donor in the dimethylamide is expected to slightly reduce PSA and may lower the LogP relative to the ethylamino counterpart, consistent with known structure–property relationships for tertiary vs. secondary amides. This difference is functionally relevant: the dimethylamide's lack of an exchangeable amide proton eliminates a potential site for hydrogen-bond-mediated aggregation, irreversible protein binding, or unintended reactivity during conjugation chemistry [1].

Lipophilicity & H-Bonding
Context-dependent
Target: 0 H-bond donors (dimethylamide); comparator ethylamino analog: 1 H-bond donor, LogP 5.64, PSA 42.69 Ų
May reduce off-target binding vs. secondary amide
Experimental LogP not reported for target; calculated values used
lipophilicity mitochondrial targeting physicochemical profiling

Wittig Ylide Reactivity and Base Compatibility

The electron-withdrawing dimethylamide group on the target compound modulates the acidity of the α-methylene protons adjacent to the phosphonium center, directly affecting ylide formation conditions and subsequent Wittig reactivity. The N,N-dimethylamide substituent exerts a stronger electron-withdrawing inductive effect (–I) compared to a simple alkyl chain, which stabilizes the incipient ylide carbanion and reduces its basicity . This permits the use of milder bases (e.g., K₂CO₃ or aqueous NaOH) for deprotonation, compared to the stronger bases (e.g., NaHMDS, KOtBu, or NaH) required for non-stabilized alkyltriphenylphosphonium ylides such as those derived from methyltriphenylphosphonium bromide or pentyltriphenylphosphonium bromide . In contrast, the (5-carboxypentyl)triphenylphosphonium bromide analog (CAS 50889-29-7) contains a carboxylic acid terminus that can competitively protonate the ylide, requiring careful stoichiometric control of base, whereas the dimethylamide terminus is inert to deprotonation under standard Wittig conditions . This differential reactivity profile makes CAS 91856-55-2 advantageous for Wittig reactions involving base-sensitive aldehyde substrates.

Wittig Ylide Compatibility
Class-level
Dimethylamide-stabilized ylide: compatible with mild bases (K₂CO₃, NaOH); carboxy-TPP risks ylide quenching
Supports milder Wittig condition context
No direct pKa data; qualitative reactivity profile
Wittig olefination ylide stability synthetic intermediate

Commercial Purity: 98% vs. Ethylamino Analog Standard

The commercially available purity of CAS 91856-55-2 is specified at 98% by the supplier Leyan (Product No. 1944333) . In contrast, the closely related ethylamino analog (CAS 1201226-16-5), used as Bimatoprost Impurity 7 reference standard, is commonly supplied at 95% purity from multiple vendors [1]. This 3-percentage-point purity differential, while modest, is meaningful in the context of pharmaceutical impurity reference standard preparation, where even trace-level cross-contamination between structurally similar TPP salts (which share the same molecular formula C₂₅H₂₉BrNOP and near-identical molecular weight) can confound peak assignment in HPLC and LC-MS analyses [1]. The target compound's higher baseline purity reduces the burden of pre-use purification for applications requiring stringent stoichiometric control, such as ylide generation for Wittig reactions or conjugation to high-value fluorophores for mitochondrial probe construction .

Commercial Purity
Specification review
98% purity (Leyan) vs. 95% ethylamino analog
Reported purity context supports analytical method
Supplier specification; HPLC determination
chemical purity reference standard pharmaceutical intermediate

Mitochondrial Targeting: Specificity vs. Alkyl-TPP Vectors

The dimethylamino-oxopentyl-TPP moiety has been employed as the mitochondria-targeting vector in the MitoCLox fluorescent probe for lipid peroxidation detection . The MitoCLox probe, which uses a BODIPY 581/591 fluorophore conjugated to a TPP cation via a long flexible linker containing amide bonds structurally analogous to the target compound's dimethylamide, demonstrated mitochondrial-specific localization attributable to the TPP⁺ moiety . In the broader TPP mitochondrial targeting literature, the accumulation of TPP⁺ cations in the mitochondrial matrix is driven by the negative-inside membrane potential (approximately –150 to –170 mV), with lipophilic TPP conjugates achieving 100- to 1000-fold intramitochondrial concentration relative to the cytosol [1][2]. The polar amide/ketone functional groups on the pentyl chain of dimethylamide-TPP conjugates are proposed to reduce non-specific binding to cytoplasmic membranes compared to long-chain alkyl-TPP analogs such as dodecyltriphenylphosphonium bromide (C12TPP), which rely on membrane intercalation rather than organelle-specific potential-driven uptake [1]. While direct quantitative colocalization data (e.g., Pearson's correlation coefficient vs. MitoTracker) for the isolated CAS 91856-55-2 compound are not available in peer-reviewed literature, the MitoCLox precedent establishes the functional utility of this specific TPP vector architecture for mitochondrial probe design .

Mitochondrial Targeting Vector
Reported
Dimethylamide-TPP scaffold used in MitoCLox probe; mitochondrial localization by confocal microscopy
Reported targeting context for probe design
No head-to-head colocalization data vs. C12TPP
mitochondrial targeting fluorescence probe colocalization assay

Procurement-Guiding Application Scenarios


Custom Derivatization Reagent for LC-MS/MS Analysis

Analytical laboratories developing in-house derivatization reagents for ultra-trace amino acid or amine quantification by LC-ESI-MS/MS should consider CAS 91856-55-2 as a scaffold precursor. The 5-oxopentyl-TPP architecture has been validated through SPTPP to deliver sub-fmol detection limits and approximately 500-fold sensitivity enhancement over underivatized analytes [1]. The dimethylamide terminus of CAS 91856-55-2 provides a stable, non-hydrolyzable tertiary amide that can serve as a precursor for further functionalization (e.g., conversion to an activated ester for amine coupling) without the premature reactivity of the NHS ester in SPTPP during storage or handling [1]. The 98% commercial purity reduces the need for pre-derivatization purification, supporting reproducible method development .

Stabilized Wittig Ylide Precursor for Sensitive Aldehydes

Synthetic chemists performing Wittig olefination with base-sensitive or epimerizable aldehyde substrates should select CAS 91856-55-2 over carboxy-terminated TPP salts (e.g., CAS 50889-29-7). The dimethylamide group's electron-withdrawing effect stabilizes the incipient ylide, enabling deprotonation with milder bases and at higher temperatures (–20°C to 0°C) than required for non-stabilized alkyl-TPP ylides . Critically, the dimethylamide terminus cannot act as an internal proton source that would quench the ylide – a known complication with carboxyalkyl-TPP reagents . This eliminates the need for extra base equivalents and simplifies stoichiometric control in multi-step synthetic sequences.

Mitochondria-Targeted Probe Construction

Chemical biologists constructing mitochondria-targeted fluorescent sensors or drug conjugates should evaluate CAS 91856-55-2 as a TPP vector precursor, following the precedent established by the MitoCLox probe . The polar dimethylamide terminus on the pentyl linker is expected to reduce non-specific hydrophobic interactions with cytoplasmic membranes compared to long alkyl-chain TPP vectors (e.g., C12TPP, C14TPP). The compound can be further derivatized through the amide or used as a building block for linker conjugation. Procurement of the 98%-pure dimethylamide variant rather than the 95%-pure ethylamino analog minimizes the risk of isobaric impurities interfering with fluorescence or mass spectrometry readouts in cellular imaging experiments .

Impurity Reference Standard for Method Validation

Pharmaceutical quality control laboratories developing HPLC or LC-MS methods for bimatoprost impurity profiling should procure CAS 91856-55-2 as a structurally distinct reference standard. The dimethylamide analog shares the identical molecular formula (C₂₅H₂₉BrNOP, MW 470.39) with the known Bimatoprost Impurity 7 (ethylamino analog, CAS 1201226-16-5) , making it valuable for method specificity validation – the two compounds differ only in N-substitution (dimethyl vs. ethyl) and thus challenge chromatographic resolution. The 98% purity specification of the commercially available dimethylamide compound supports its use as a system suitability standard without additional purification .

Application
Selection Property
Validation Focus
LC-MS Derivatization Reagent Development
Stable tertiary amide scaffold; 5-oxopentyl-TPP architecture with reported sub-fmol LOD class
Derivatization efficiency and LOD validation in target analyte panel
Wittig Olefination for Sensitive Aldehydes
Dimethylamide-stabilized ylide compatible with mild bases; no intramolecular proton source
Ylide formation conditions and substrate scope assessment
Mitochondria-Targeted Probe Construction
Polar dimethylamide linker; reduced non-specific membrane binding potential vs. alkyl-TPP
Mitochondrial colocalization and off-target binding evaluation
Impurity Reference Standard for Chromatographic Methods
High commercial purity; shared molecular formula with bimatoprost impurity for specificity challenge
Chromatographic resolution and peak identity verification
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